REACTION_CXSMILES
|
C(ON=O)C(C)C.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][C:18]2[N:21]=[C:22](N)[S:23][C:17]=2[CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].[Br-:25]>CN(C=O)C>[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][C:18]2[N:21]=[C:22]([Br:25])[S:23][C:17]=2[CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9]
|
Name
|
CuBr2
|
Quantity
|
905 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)ON=O
|
Name
|
|
Quantity
|
860 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(S2)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 h at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrated the mixture to a brown-red residue
|
Type
|
DISSOLUTION
|
Details
|
Dissolved the residue in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
purified via SiO2 chromatography (EtOAc/hexanes 0-20%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(S2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 650 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |